![molecular formula C13H12FLiN2O3 B2538570 Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197056-89-4](/img/structure/B2538570.png)

Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

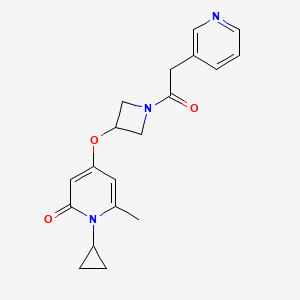

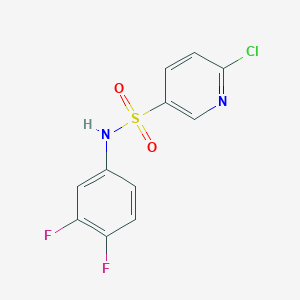

This compound is a lithium salt of a carboxylate that contains a benzo[d]imidazole ring and a tetrahydropyran ring. Benzo[d]imidazole is a bicyclic heterocycle consisting of fused benzene and imidazole rings. Tetrahydropyran is a saturated six-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure of the benzo[d]imidazole, the six-membered tetrahydropyran ring, and the carboxylate group coordinated to a lithium ion .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the acidic proton on the imidazole ring, the nucleophilic oxygen on the tetrahydropyran ring, and the electrophilic carbon on the carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications

Battery Electrolytes

One significant application of Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is in the development of battery electrolytes. Scheers et al. (2010) investigated benzimidazole and imidazole lithium salts for battery electrolytes, focusing on properties crucial for predicting their use in new lithium salts for battery electrolytes. This research highlighted the importance of cyano substituted fluoroalkylated benzimidazole and imidazole anions in enhancing the electrochemical stability and lithium ion pair configurations, which are vital for high voltage Li-ion battery applications (Scheers et al., 2010).

Novel Compound Synthesis

Another application is in the synthesis of novel compounds. For instance, Boltacheva et al. (2014) explored the reactions of fluoroalkyl-substituted lithium 1,3-diketonates with hetarylhydrazines, leading to the creation of hetaryl-substituted pyrazoles. This process underscores the compound's utility in synthesizing new chemical entities with potential applications in various fields, including pharmaceuticals and material sciences (Boltacheva et al., 2014).

Electrochemical Performance Enhancement

Furthermore, the compound has been studied for its role in enhancing the electrochemical performance of lithium-ion batteries. Ahmed et al. (2019) demonstrated the synthesis of an imidazolium functionalized imide based electrolyte salt, showcasing its potential in developing lithium-ion batteries with improved specific capacity, conductivity, and cycling stability. This research illustrates the compound's significance in improving lithium-ion battery technology, making it a crucial component for future energy storage solutions (Ahmed et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

lithium;5-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3.Li/c14-8-1-2-11-10(7-8)15-12(13(17)18)16(11)9-3-5-19-6-4-9;/h1-2,7,9H,3-6H2,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWTUWRMTRJZGW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)